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Compound of Interest

Compound Name: Methyl o-tolyl sulfide

Cat. No.: B076835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and potential applications of 1-methyl-2-(methylthio)-benzene, also known as 2-

methylthioanisole. While direct experimental data for this specific compound is limited in

publicly accessible literature, this document compiles information based on established

principles of organic chemistry and data from analogous compounds. This guide includes a

plausible experimental protocol for its synthesis, predicted spectroscopic data for its

characterization, a discussion of its expected chemical reactivity, and an exploration of its

potential roles in medicinal chemistry and drug discovery. All quantitative data is summarized in

structured tables, and key chemical transformations are visualized using diagrams.

Chemical Identity and Properties
1-methyl-2-(methylthio)-benzene is an aromatic organosulfur compound. Its structure features

a benzene ring substituted with a methyl group and a methylthio group at adjacent positions.
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Property Value Source

IUPAC Name
1-methyl-2-(methylthio)-

benzene
-

Synonyms
2-methylthioanisole, Methyl o-

tolyl sulfide
-

CAS Number 14092-00-3 --INVALID-LINK--

Molecular Formula C₈H₁₀S --INVALID-LINK--

Molecular Weight 138.23 g/mol --INVALID-LINK--

Appearance Colorless liquid (predicted) -

Boiling Point Not available -

Melting Point Not available -

Density Not available -

Synthesis
A plausible and common method for the synthesis of 1-methyl-2-(methylthio)-benzene is the S-

methylation of the corresponding thiophenol, 2-methylthiophenol. This reaction is a nucleophilic

substitution where the thiolate anion, a potent nucleophile, displaces a leaving group from a

methylating agent.

Experimental Protocol: Synthesis from 2-
Methylthiophenol
This protocol is a representative procedure based on standard methods for the methylation of

thiophenols.

Materials:

2-Methylthiophenol

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

Methanol (MeOH) or Ethanol (EtOH)

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

methylthiophenol (1.0 eq) in a suitable solvent like methanol or ethanol. To this solution, add

a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at

room temperature. Stir the mixture for 30 minutes to ensure complete formation of the

thiolate salt.

Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylating

agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the stirred

solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until

the starting material is consumed.

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the

residue between water and an organic solvent like dichloromethane or diethyl ether.

Purification: Separate the organic layer and wash it sequentially with water, saturated

aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous

magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to

obtain the crude product.
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Isolation: The crude 1-methyl-2-(methylthio)-benzene can be purified by vacuum distillation

or column chromatography on silica gel to yield the pure product.

Starting Materials Reaction Steps Work-up & Purification Final Product

2-Methylthiophenol Dissolve Thiophenol

Base (e.g., NaOH)

Add Base

Methylating Agent (e.g., CH3I)

Add Methylating Agent

in Solvent Thiolate formation

Stir at RT Solvent RemovalReaction complete Extraction Washing Drying Purification 1-methyl-2-(methylthio)-benzene
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Figure 1: Experimental workflow for the synthesis of 1-methyl-2-(methylthio)-benzene.

Spectroscopic Data (Predicted and Experimental)
Accurate characterization of 1-methyl-2-(methylthio)-benzene is crucial for its identification and

purity assessment. Below is a summary of its expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Protons 7.20 - 7.00 m 4H Ar-H

2.40 s 3H Ar-CH₃

2.35 s 3H S-CH₃
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¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Carbons 138.0 Ar-C (quaternary, C-S)

135.0 Ar-C (quaternary, C-CH₃)

130.0 Ar-CH

126.0 Ar-CH

125.0 Ar-CH

124.0 Ar-CH

20.0 Ar-CH₃

15.0 S-CH₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100-3000 Medium C-H stretch Aromatic C-H

2980-2850 Medium C-H stretch Aliphatic C-H (CH₃)

1600-1450 Medium-Strong C=C stretch Aromatic ring

1450-1370 Medium C-H bend CH₃

~750 Strong C-H bend
ortho-disubstituted

benzene

Mass Spectrometry (MS)
The mass spectrum of 1-methyl-2-(methylthio)-benzene is available from the NIST WebBook.

[1]
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m/z Relative Intensity (%) Possible Fragment

138 100 [M]⁺ (Molecular ion)

123 80 [M - CH₃]⁺

91 60 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺

The fragmentation pattern is consistent with the structure, showing a prominent molecular ion

peak and characteristic losses of the methyl groups.[2][3]

Chemical Reactivity
The chemical reactivity of 1-methyl-2-(methylthio)-benzene is primarily dictated by the aromatic

ring and the sulfur atom.

Electrophilic Aromatic Substitution
The methyl (-CH₃) and methylthio (-SCH₃) groups are both ortho, para-directing and activating

substituents for electrophilic aromatic substitution.[4][5] The directing effects of these two

groups will influence the regioselectivity of reactions such as nitration, halogenation, and

Friedel-Crafts reactions. Due to steric hindrance from the adjacent methyl group, electrophilic

attack is most likely to occur at the positions para and ortho to the activating groups.

1-methyl-2-(methylthio)-benzene
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Figure 2: General pathway for electrophilic aromatic substitution.

Oxidation of the Sulfur Atom
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The sulfur atom in the methylthio group is susceptible to oxidation. Mild oxidizing agents, such

as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, will

typically oxidize the thioether to the corresponding sulfoxide.[6][7] The use of stronger oxidizing

agents or an excess of the oxidant will lead to the formation of the sulfone.[1][8]
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Figure 3: Oxidation pathway of the methylthio group.

Potential Applications in Drug Discovery
While there is no direct evidence of 1-methyl-2-(methylthio)-benzene in drug development, the

structural motifs present in the molecule, namely the methyl and methylthio groups, are of

significant interest in medicinal chemistry.

The Role of the Methyl Group
The "magic methyl" effect is a well-documented phenomenon in drug design where the addition

of a methyl group can significantly enhance the biological activity of a compound.[9][10] Methyl

groups can improve metabolic stability by blocking sites of metabolism, increase lipophilicity to

enhance membrane permeability, and improve binding affinity to target proteins through

favorable hydrophobic interactions.[11][12]

The Significance of the Thioether Moiety
The thioether group is present in a number of approved drugs and is a versatile functional

group in medicinal chemistry. It can act as a hydrogen bond acceptor and its oxidation to the

more polar sulfoxide and sulfone can be a key metabolic pathway, influencing the

pharmacokinetic profile of a drug.[6] Furthermore, sulfur-containing heterocycles derived from

structures bearing thioether groups have a broad range of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Conclusion
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1-methyl-2-(methylthio)-benzene is a readily accessible aromatic sulfide with predictable

chemical reactivity. While its direct biological applications have not been extensively explored,

the presence of both a methyl and a methylthio group suggests that it could serve as a

valuable building block in the synthesis of more complex molecules with potential therapeutic

applications. Further research into the biological activity of this compound and its derivatives is

warranted to fully elucidate its potential in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b076835#iupac-name-for-1-methyl-2-methylthio-
benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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